REACTION_SMILES
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[CH3:25][OH:26].[ClH:23].[OH2:24].[OH:1][B:2]1[O:3][C:4]([CH3:21])([CH3:22])[c:5]2[c:6]1[cH:7][c:8]([CH:11]([CH3:12])[NH:13][C:14](=[O:15])[O:16][C:17]([CH3:18])([CH3:19])[CH3:20])[cH:9][cH:10]2>>[ClH:23].[OH:1][B:2]1[O:3][C:4]([CH3:21])([CH3:22])[c:5]2[c:6]1[cH:7][c:8]([CH:11]([CH3:12])[NH2:13])[cH:9][cH:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(NC(=O)OC(C)(C)C)c1ccc2c(c1)B(O)OC2(C)C
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Name
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Type
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product
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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CC(N)c1ccc2c(c1)B(O)OC2(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |